3-Methyl-2-oxo-1-pyrrolidineacetonitrile
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Overview
Description
3-Methyl-2-oxo-1-pyrrolidineacetonitrile is a chemical compound with the molecular formula C7H10N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-1-pyrrolidineacetonitrile typically involves the reaction of 3-methyl-2-oxo-1-pyrrolidineacetate with a suitable nitrile source. One common method is the reaction of 3-methyl-2-oxo-1-pyrrolidineacetate with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxo-1-pyrrolidineacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield oxo derivatives with higher oxidation states.
Reduction: Reduction reactions can produce amine derivatives.
Substitution: Substitution reactions can yield a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
3-Methyl-2-oxo-1-pyrrolidineacetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-1-pyrrolidineacetonitrile involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the nitrile and oxo groups.
2-Oxo-1-pyrrolidineacetonitrile: A compound with a similar structure but without the methyl group.
3-Methyl-2-oxo-1-pyrrolidineacetate: A precursor in the synthesis of 3-Methyl-2-oxo-1-pyrrolidineacetonitrile.
Uniqueness
This compound is unique due to the presence of both the nitrile and oxo functional groups, which confer specific reactivity and potential applications in various fields. The methyl group also adds to its distinct chemical properties compared to other pyrrolidine derivatives.
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(3-methyl-2-oxopyrrolidin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H10N2O/c1-6-2-4-9(5-3-8)7(6)10/h6H,2,4-5H2,1H3 |
InChI Key |
UWPVYYMTFBCZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1=O)CC#N |
Origin of Product |
United States |
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